Diethyl pimelate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.01 m. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 17503. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

diethyl heptanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O4/c1-3-14-10(12)8-6-5-7-9-11(13)15-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKKOGZVQGQUVHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30174485 | |

| Record name | Diethyl pimelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-20-6 | |

| Record name | Diethyl pimelate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diethyl pimelate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2050-20-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17503 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl pimelate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30174485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diethyl pimelate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.441 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIETHYL PIMELATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RF63N709K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Diethyl pimelate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical properties and structure of diethyl pimelate (B1236862), a key organic compound with applications in various scientific fields. The information is presented to support research and development activities, offering concise data and structural visualizations.

Core Chemical Properties

Diethyl pimelate is a colorless liquid with a fruity odor.[1] It is the diethyl ester of pimelic acid. Key quantitative properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀O₄ | [2][3][4][5] |

| Molecular Weight | 216.27 g/mol | [1][2][3] |

| IUPAC Name | diethyl heptanedioate | [2] |

| CAS Number | 2050-20-6 | [2][4][5][6] |

| SMILES | CCOC(=O)CCCCCC(=O)OCC | [7] |

| Melting Point | -24 °C | [6][7] |

| Boiling Point | 267.6 °C at 760 mmHg149 °C at 18 Torr192-194 °C at 100 mmHg | [3][6][7] |

| Density | 0.9928 g/cm³ at 20 °C0.996 g/cm³0.994 g/mL at 25 °C | [3][6][7] |

| Refractive Index | n20/D 1.430 (lit.) | [3][7] |

| Solubility | 1.97 g/L in water (slightly soluble) | [1][7] |

| Flash Point | 117.4 °C93 °C (lit.) | [7][8] |

| Vapor Pressure | 0.0081 mmHg at 25°C | [7] |

| LogP | 2.06310 | [7] |

| Hydrogen Bond Acceptor Count | 4 | [1][7] |

| Rotatable Bond Count | 10 | [1][7] |

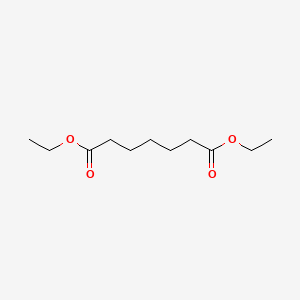

Chemical Structure

The structure of this compound consists of a seven-carbon dicarboxylic acid backbone (pimelic acid) where the carboxylic acid groups at positions 1 and 7 are esterified with ethanol (B145695).

Caption: 2D chemical structure of this compound.

Experimental Protocols

Safety and Handling

This compound is considered a combustible liquid and may cause skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and appropriate respiratory protection, should be worn when handling this compound.[8][9] Work should be conducted in a well-ventilated area, and the substance should be stored in a cool, dry place away from sources of ignition.[8][9] In case of contact with eyes or skin, flush with copious amounts of water for at least 15 minutes and seek medical attention.[8][9] If inhaled, move to fresh air.[9] If ingested, do not induce vomiting and seek immediate medical attention.[9]

Spectroscopic Data

Spectroscopic data for this compound, including 1H NMR, 13C NMR, and mass spectrometry, are available in various databases such as the NIST WebBook and ChemicalBook.[4][5][10] This data is crucial for the structural elucidation and purity assessment of the compound. Researchers are encouraged to consult these resources for detailed spectral information.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C11H20O4 | CID 16300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2050-20-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound [webbook.nist.gov]

- 5. This compound [webbook.nist.gov]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. This compound|lookchem [lookchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. This compound(2050-20-6) 13C NMR spectrum [chemicalbook.com]

Diethyl pimelate CAS 2050-20-6 physical characteristics

An In-depth Technical Guide to the Physical Characteristics of Diethyl Pimelate (B1236862) (CAS 2050-20-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key physical and chemical properties of Diethyl pimelate. The information is presented in a structured format to facilitate easy access and comparison of data. Detailed experimental protocols for the determination of these characteristics are also provided, alongside graphical representations of the experimental workflows.

Chemical Identity

| Identifier | Value |

| Chemical Name | Diethyl heptanedioate |

| Synonyms | This compound, Pimelic acid diethyl ester, Heptanedioic acid, 1,7-diethyl ester |

| CAS Number | 2050-20-6[1] |

| Molecular Formula | C₁₁H₂₀O₄[1] |

| Molecular Weight | 216.27 g/mol [1] |

| Chemical Structure | |

| InChI=1S/C11H20O4/c1-3-14-10(12)8-6-5-7-9-11(13)15-4-2/h3-9H2,1-2H3[1] | |

| Canonical SMILES: CCOC(=O)CCCCCC(=O)OCC[1] |

Physical and Chemical Properties

The physical characteristics of this compound are summarized in the table below. These properties are crucial for its handling, application, and in the design of chemical processes.

| Property | Value | Conditions |

| Appearance | Clear, colorless liquid[2][3] | Ambient |

| Melting Point | -24 °C[1][2][4] | |

| Boiling Point | 267.6 °C[2] | 760 mmHg |

| 149 °C[1][5] | 18 Torr | |

| 192-194 °C[4] | 100 mmHg | |

| Density | 0.996 g/cm³[2] | |

| 0.9928 g/cm³[1] | 20 °C | |

| 0.994 g/mL[4] | 25 °C | |

| Refractive Index | n20/D 1.430[2][4] | 20 °C |

| Solubility | 1.97 g/L (slightly soluble in water)[2][3][4] | |

| Soluble in organic solvents[3] | ||

| Flash Point | 117.4 °C[2] | Closed Cup |

| Vapor Pressure | 0.0081 mmHg[2] | 25 °C |

| LogP | 2.06310[2] | |

| PSA | 52.60000[2] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid compounds like this compound.

Determination of Boiling Point (Capillary Method)

The boiling point of this compound can be determined using the capillary method, which is suitable for small sample volumes.

Procedure:

-

A small amount of this compound is introduced into a fusion tube.

-

A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the liquid.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., paraffin (B1166041) oil).

-

The sample is heated slowly and evenly.

-

A continuous stream of bubbles will emerge from the open end of the capillary tube as the liquid's vapor pressure increases.

-

The heat source is removed, and the liquid is allowed to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. At this temperature, the vapor pressure of the liquid equals the external atmospheric pressure.

Determination of Density (Pycnometer Method)

The density of this compound can be accurately measured using a pycnometer, a flask with a specific, known volume.

Procedure:

-

A clean, dry pycnometer is weighed accurately (m₁).

-

The pycnometer is filled with distilled water and weighed again (m₂). The temperature of the water is recorded.

-

The pycnometer is emptied, dried, and then filled with this compound and weighed (m₃). The temperature is kept consistent.

-

The density of water (ρ_water) at the recorded temperature is obtained from standard tables.

-

The volume of the pycnometer (V) is calculated: V = (m₂ - m₁) / ρ_water.

-

The density of this compound (ρ_sample) is then calculated: ρ_sample = (m₃ - m₁) / V.

Determination of Refractive Index (Abbe Refractometer)

The refractive index, a measure of how light bends as it passes through the substance, is determined using an Abbe refractometer.

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol) and allowed to dry.

-

The instrument is calibrated using a standard liquid with a known refractive index, such as distilled water.

-

A few drops of this compound are placed on the surface of the measuring prism.

-

The prisms are closed and the light source is adjusted to illuminate the field of view.

-

The eyepiece is focused, and the dispersion correction knob is adjusted to eliminate any color fringes at the borderline between the light and dark fields.

-

The refractometer is adjusted until the borderline is centered on the crosshairs in the eyepiece.

-

The refractive index is read from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.

Determination of Flash Point (Pensky-Martens Closed-Cup Method)

The flash point is the lowest temperature at which the vapors of a volatile material will ignite when given an ignition source. The Pensky-Martens closed-cup method is a standard procedure for this determination.

Procedure:

-

The sample cup of the Pensky-Martens apparatus is filled with this compound to the specified mark.

-

The lid, which contains a stirrer, thermometer, and an ignition source port, is secured.

-

The sample is heated at a slow, constant rate while being continuously stirred.

-

At regular temperature intervals, the stirring is stopped, and an ignition source (a small flame) is dipped into the vapor space above the liquid.

-

The test is continued until a flash is observed inside the cup.

-

The temperature at which the flash occurs is recorded as the flash point.

Safety Information

While this guide focuses on physical characteristics, it is important to handle this compound with appropriate safety precautions. It may cause skin and eye irritation. Always refer to the Safety Data Sheet (SDS) for complete safety and handling information.

Spectral Data

For the identification and characterization of this compound, spectral data is invaluable. Publicly available spectral information includes:

-

Mass Spectrum (Electron Ionization): Available through the NIST WebBook.

-

¹H NMR Spectrum: Available in various spectral databases.

This data is essential for confirming the structure and purity of the compound.

This document is intended for informational purposes for a scientific audience. All laboratory work should be conducted in accordance with established safety protocols and under the supervision of qualified personnel.

References

- 1. Pensky–Martens closed-cup test - Wikipedia [en.wikipedia.org]

- 2. Flash Point by Pensky-Martens Closed Cup: ASTM D93 Standard Tests - The ANSI Blog [blog.ansi.org]

- 3. ASTM D93 | Flash Point by Pensky-Martens Closed Cup Tester [ayalytical.com]

- 4. shxf17.com [shxf17.com]

- 5. vijaynazare.weebly.com [vijaynazare.weebly.com]

Diethyl Pimelate: A Versatile Intermediate in Chemical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Diethyl pimelate (B1236862), also known as diethyl heptanedioate, is a diester of pimelic acid with the chemical formula C11H20O4.[1][2][3][4][5][6][7] This colorless to light yellow liquid serves as a crucial building block and versatile intermediate in various fields of chemical research and product development.[8][9][10] Its utility stems from the presence of two reactive ester functional groups, which allow for a wide range of chemical transformations. This guide provides a comprehensive overview of the research applications of diethyl pimelate, supported by quantitative data, experimental protocols, and process visualizations.

Core Research Applications

This compound's primary applications in research are centered on its role as a precursor in organic synthesis, its use in the fragrance industry, and its potential in polymer and materials science.

Organic Synthesis Intermediate

The most significant application of this compound is as an intermediate in advanced organic synthesis. Its bifunctional nature makes it an excellent starting material for constructing more complex molecules, including pharmaceuticals and other specialty chemicals.[10] The two ester groups provide versatile reaction sites for a variety of chemical transformations.

Key reactions involving this compound include:

-

Claisen Condensations: This reaction is fundamental for forming carbon-carbon bonds. This compound can undergo intramolecular Claisen condensation to form cyclic β-keto esters, which are valuable precursors for the synthesis of cyclic compounds.

-

Michael Additions: The enolate of this compound can act as a nucleophile in Michael additions, enabling the formation of new carbon-carbon bonds.

-

Reductions: The ester groups can be reduced to alcohols, providing access to diols which are themselves important synthetic intermediates.

-

Chain Extensions and Cyclizations: The reactivity of the ester groups allows for chain extension and the formation of various cyclic structures.

A generalized workflow for the utilization of this compound in organic synthesis is depicted below.

Caption: Synthetic pathways originating from this compound.

Fragrance and Cosmetic Industry

This compound is utilized as a fragrance ingredient in cosmetics, soaps, and detergents.[8] It imparts a fruity and floral aroma to personal care products such as perfumes and lotions.[8] In this context, its mechanism of action is the slow release of its characteristic scent, enhancing the sensory experience for the consumer.[8]

Polymer and Materials Science

Although less common than its use in organic synthesis, this compound has been investigated for its potential as a plasticizer. Plasticizers are additives that increase the flexibility and durability of materials, particularly plastics. While diethyl phthalate (B1215562) is a more commonly cited plasticizer, the principles of plasticization apply to similar ester compounds.[11] The introduction of a plasticizer like this compound into a polymer matrix can overcome brittleness.[12]

The diagram below illustrates the mechanism of plasticization.

Caption: this compound (DEP) molecules increasing the space between polymer chains.

Potential Biological Activity

Some studies have suggested that this compound may possess antimicrobial and antioxidant properties, although this appears to be a less explored area of research.[8] Further investigation is required to validate these potential applications and elucidate the mechanisms of action.

Quantitative Data Summary

The physical and chemical properties of this compound are well-documented and crucial for its application in research and manufacturing.

| Property | Value | Reference(s) |

| CAS Number | 2050-20-6 | [1][2][3][4][5][6][8] |

| Molecular Formula | C11H20O4 | [1][2][4][5][6][13] |

| Molecular Weight | 216.27 - 216.28 g/mol | [2][4][5][6] |

| Appearance | Colorless to light yellow liquid | [1][3][8][9][10] |

| Boiling Point | 267.6 °C at 760 mmHg; 149 °C at 18 mmHg | [1][3][14] |

| Melting Point | -24 °C | [1][14] |

| Density | 0.996 g/cm³ | [1] |

| Refractive Index | n20/D 1.430 | [1][3] |

| Flash Point | 117.4 °C | [1] |

| Solubility | Soluble in organic solvents; slightly soluble in water (1.97 g/L) | [1][8] |

| Purity (Commercial) | >97.0% (GC) | [3][4][6][9][10] |

Experimental Protocols

While specific protocols for the direct use of this compound are often proprietary or specific to a larger synthetic scheme, related procedures from open literature provide insight into its reactivity. The following is a modified procedure for the synthesis of diethyl β-ketopimelate, a derivative of this compound, which illustrates common laboratory techniques for handling such compounds.

Synthesis of Diethyl β-Ketopimelate

This two-step procedure involves the initial formation of diethyl α-acetyl-β-ketopimelate, followed by its conversion to diethyl β-ketopimelate.

Part A: Synthesis of Diethyl α-acetyl-β-ketopimelate [15]

-

Preparation of Sodium Ethoxide: In a 2 L three-necked flask equipped with a stirrer, dropping funnel, and reflux condenser, place 11.5 g (0.5 g atom) of finely powdered sodium in 500 mL of dry ether.

-

Addition of Ethyl Acetoacetate (B1235776): Cool the flask in an ice bath and slowly add a solution of 65.0 g (0.5 mole) of freshly distilled ethyl acetoacetate in 150 mL of dry ether from the dropping funnel with stirring over 30-40 minutes.

-

Overnight Stirring: Allow the mixture to stir overnight at room temperature.

-

Addition of Acyl Chloride: Cool the mixture in an ice bath and add 89.0 g (0.5 mole) of γ-carbethoxybutyryl chloride in 200 mL of dry ether gradually over 1 hour.

-

Reaction and Reflux: Stir the reaction mixture overnight at room temperature, then gently reflux for 30 minutes.

-

Workup: Cool the mixture in an ice bath and cautiously add a cold solution of 20 mL of concentrated sulfuric acid in 300 mL of water with vigorous stirring until two clear layers form.

-

Extraction: Separate the ethereal layer and extract the aqueous layer once with 100 mL of ether.

-

Washing and Drying: Combine the organic layers, wash once with water, and dry over anhydrous sodium sulfate.

-

Solvent Removal and Distillation: Remove the solvent by heating on a water bath. Distill the residual liquid under reduced pressure, collecting the fraction boiling at 142–147°C/0.4 mm. The expected yield is 84–91 g (61–66%).

Part B: Synthesis of Diethyl β-ketopimelate [15]

-

Ammonia (B1221849) Treatment: In a 250 mL distillation flask, place a solution of 50 g (0.18 mole) of diethyl α-acetyl-β-ketopimelate in 75 mL of dry ether. Cool the solution in an ice-salt bath and pass a slow stream of ammonia gas through it.

-

Further steps for conversion and purification would follow, typically involving hydrolysis and decarboxylation to yield the final product.

The following diagram outlines the workflow for the synthesis of diethyl β-ketopimelate.

Caption: Experimental workflow for the synthesis of Diethyl β-ketopimelate.

References

- 1. This compound|lookchem [lookchem.com]

- 2. scbt.com [scbt.com]

- 3. This compound | 2050-20-6 | TCI EUROPE N.V. [tcichemicals.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound [webbook.nist.gov]

- 6. labsolu.ca [labsolu.ca]

- 7. This compound [stenutz.eu]

- 8. Page loading... [guidechem.com]

- 9. nbinno.com [nbinno.com]

- 10. nbinno.com [nbinno.com]

- 11. Use of Diethyl Phthalate as a plasticizer [pciplindia.com]

- 12. Effect of plasticizer type and concentration on physical properties of biodegradable films based on sugar palm (arenga pinnata) starch for food packaging - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound | C11H20O4 | CID 16300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. CAS Common Chemistry [commonchemistry.cas.org]

- 15. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide on the Solubility of Diethyl Pimelate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of diethyl pimelate (B1236862) in organic solvents. Diethyl pimelate, a diester of pimelic acid, finds applications in various chemical syntheses and as a specialty chemical. A thorough understanding of its solubility is crucial for its use in reaction chemistry, purification processes, and formulation development. This document consolidates available solubility information, details standard experimental protocols for solubility determination, and presents a visual workflow for these procedures. Due to a notable lack of specific quantitative solubility data in publicly accessible literature, this guide focuses on qualitative solubility and provides detailed methodologies for researchers to determine precise solubility parameters as required for their specific applications.

Introduction to this compound

This compound, also known as diethyl heptanedioate, is an organic compound with the chemical formula C₁₁H₂₀O₄. It is the diethyl ester of pimelic acid, a seven-carbon dicarboxylic acid. This compound is a colorless to light yellow liquid at room temperature and is utilized in the synthesis of polymers, fragrances, and as a plasticizer. Its physical and chemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2050-20-6 | [1][2] |

| Molecular Formula | C₁₁H₂₀O₄ | [1][2] |

| Molecular Weight | 216.27 g/mol | [2] |

| Appearance | Clear, colorless liquid | [3][4] |

| Melting Point | -24 °C | |

| Boiling Point | 267.6 °C at 760 mmHg | [3] |

| Density | 0.994 g/mL at 25 °C | [5] |

| Refractive Index | n20/D 1.430 | [3] |

Solubility Profile of this compound

A comprehensive search of scientific literature and chemical databases reveals a significant scarcity of quantitative data on the solubility of this compound in common organic solvents. General statements indicate that it is soluble in many organic solvents and insoluble in water.[4][6] One source specifies its solubility in water as 1.97 g/L, categorizing it as slightly soluble.[3][4]

2.1. Qualitative Solubility Data

Based on available information, a qualitative solubility profile of this compound is presented in Table 2. This information is derived from general statements in chemical supplier catalogues and safety data sheets.

Table 2: Qualitative Solubility of this compound in Various Organic Solvents

| Solvent | Qualitative Solubility | Reference |

| Ethanol | Soluble | [6] |

| Diethyl Ether | Soluble | [6] |

| Ethyl Acetate | Soluble | [6] |

It is anticipated that this compound, being a relatively nonpolar ester, will exhibit good solubility in a range of common organic solvents, including other alcohols (e.g., methanol, isopropanol), ketones (e.g., acetone), chlorinated solvents (e.g., dichloromethane, chloroform), and aromatic hydrocarbons (e.g., toluene). However, experimental verification is necessary to establish quantitative solubility for specific applications.

Experimental Protocols for Solubility Determination

To address the lack of quantitative data, this section provides a detailed experimental protocol for determining the solubility of this compound in organic solvents. The most common and reliable method for determining the equilibrium solubility of a liquid in a liquid is the isothermal saturation method, often referred to as the shake-flask method, coupled with a suitable analytical technique such as gravimetric analysis or gas chromatography.

3.1. Isothermal Saturation (Shake-Flask) Method with Gravimetric Analysis

This method involves creating a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature and then determining the concentration of the solute in the saturated solution.

3.1.1. Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Thermostatic shaker or water bath with temperature control

-

Sealed vials or flasks

-

Analytical balance (accurate to at least 0.1 mg)

-

Micropipettes

-

Syringe filters (chemically compatible with the solvent)

-

Evaporating dish or pre-weighed vials

-

Drying oven

-

Desiccator

3.1.2. Procedure

-

Preparation of the Mixture: In a series of sealed vials, add an excess amount of this compound to a known volume or mass of the organic solvent. The presence of a distinct second phase of this compound is necessary to ensure that a saturated solution is formed.

-

Equilibration: Place the sealed vials in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixtures for a prolonged period (e.g., 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration may vary depending on the solvent and should be determined by taking measurements at different time points until the concentration of this compound in the solvent phase remains constant.

-

Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for several hours to allow for complete phase separation.

-

Sample Collection: Carefully withdraw a known volume or mass of the supernatant (the solvent phase saturated with this compound) using a micropipette or syringe. To avoid contamination from the undissolved this compound phase, it is crucial to take the sample from the upper part of the solvent layer. The sample should be filtered through a chemically compatible syringe filter to remove any dispersed droplets.

-

Gravimetric Analysis:

-

Transfer a precisely weighed aliquot of the saturated solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood. For higher boiling point solvents, a vacuum oven at a moderate temperature may be used.

-

Once the solvent has been removed, place the dish or vial in a drying oven at a temperature sufficient to remove any residual solvent without causing degradation of the this compound.

-

Cool the dish or vial in a desiccator to room temperature and weigh it on the analytical balance.

-

Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation of Solubility: The solubility is calculated as the mass of the dissolved this compound per unit mass or volume of the solvent.

Solubility ( g/100 g solvent) = (mass of residue / mass of solvent in the aliquot) * 100

Solubility ( g/100 mL solvent) = (mass of residue / volume of the aliquot) * 100

3.2. Alternative Analytical Techniques

For more volatile solvents or when higher precision is required, other analytical methods can be used to determine the concentration of this compound in the saturated solution:

-

Gas Chromatography (GC): A calibrated GC method can provide accurate and reproducible measurements of the this compound concentration. A sample of the saturated solution is injected into the GC, and the peak area is compared to a calibration curve prepared with standards of known this compound concentrations in the same solvent.

-

Spectroscopic Methods: If this compound has a distinct spectroscopic signature (e.g., in IR or NMR) that can be differentiated from the solvent, these techniques can be used for quantification against a set of calibration standards.

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the isothermal saturation method for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Conclusion

References

Spectroscopic Profile of Diethyl Heptanedioate: A Technical Guide

Introduction: Diethyl heptanedioate (B1236134), also commonly known as diethyl pimelate, is a diester with the molecular formula C₁₁H₂₀O₄. It serves as a versatile building block in organic synthesis, finding applications in the development of polymers, fragrances, and pharmaceutical intermediates. A thorough understanding of its spectroscopic properties is essential for researchers and drug development professionals for quality control, reaction monitoring, and structural verification. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for diethyl heptanedioate, complete with detailed experimental protocols and a generalized workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for diethyl heptanedioate in a structured tabular format to facilitate interpretation and comparison.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the unavailability of a complete, publicly accessible, and assigned dataset for diethyl heptanedioate, the following NMR data is based on predicted values and data from closely related symmetrical diethyl esters, such as diethyl adipate. The chemical shifts are highly representative of what would be expected for diethyl heptanedioate.

Table 1: ¹H NMR Spectroscopic Data (Predicted, CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.12 | Quartet (q) | 4H | -O-CH₂ -CH₃ |

| ~2.28 | Triplet (t) | 4H | -CO-CH₂ -CH₂- |

| ~1.63 | Quintet (p) | 4H | -CO-CH₂-CH₂ -CH₂ |

| ~1.35 | Quintet (p) | 2H | -CH₂-CH₂ -CH₂- |

| ~1.25 | Triplet (t) | 6H | -O-CH₂-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted, CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~173.5 | C =O |

| ~60.3 | -O-CH₂ -CH₃ |

| ~34.2 | -CO-CH₂ -CH₂- |

| ~28.8 | -CH₂-CH₂ -CH₂- |

| ~24.8 | -CO-CH₂-CH₂ -CH₂ |

| ~14.2 | -O-CH₂-CH₃ |

Infrared (IR) Spectroscopy

The IR spectrum of diethyl heptanedioate is characterized by strong absorptions corresponding to the ester functional group and the aliphatic hydrocarbon chain.

Table 3: Key IR Absorption Bands

| Frequency (cm⁻¹) | Intensity | Functional Group Assignment |

| 2980-2850 | Strong | C-H Stretch (Aliphatic CH₂, CH₃) |

| 1735 | Strong | C=O Stretch (Ester carbonyl) |

| 1465, 1370 | Medium | C-H Bend (Aliphatic CH₂, CH₃) |

| 1250-1170 | Strong | C-O Stretch (Ester, asymmetric) |

Mass Spectrometry (MS)

Electron ionization mass spectrometry of diethyl heptanedioate results in a characteristic fragmentation pattern. The molecular ion peak is often weak or absent.

Table 4: Major Mass Spectrometry Fragments (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 171 | ~20 | [M - OCH₂CH₃]⁺ (Loss of ethoxy group) |

| 143 | ~35 | [M - COOCH₂CH₃]⁺ (Loss of carbethoxy group) |

| 125 | ~95 | [M - OCH₂CH₃ - H₂O - C₂H₄]⁺ (Further fragmentation) |

| 101 | 100 (Base Peak) | [CH₂(CH₂)₃COOCH₂CH₃]⁺ (McLafferty rearrangement) |

| 69 | ~50 | [C₅H₉]⁺ |

| 55 | ~46 | [C₄H₇]⁺ |

Experimental Protocols

The following are detailed, representative protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of liquid diethyl heptanedioate.

Materials:

-

Diethyl heptanedioate (liquid sample)

-

Deuterated chloroform (B151607) (CDCl₃) with 0.03% tetramethylsilane (B1202638) (TMS)

-

High-quality 5 mm NMR tube and cap

-

Pasteur pipette and bulb

-

Vortex mixer

Procedure:

-

Sample Preparation: In a clean, dry vial, add approximately 20-30 µL of diethyl heptanedioate to 0.6 mL of CDCl₃. For ¹³C NMR, a more concentrated sample (e.g., 50-100 µL in 0.6 mL) may be used to reduce acquisition time.[1][2]

-

Dissolution: Cap the vial and gently vortex until the sample is fully dissolved and the solution is homogeneous.

-

Transfer to NMR Tube: Using a Pasteur pipette plugged with a small piece of cotton or glass wool to filter out any particulate matter, carefully transfer the solution into a clean 5 mm NMR tube to a height of approximately 4-5 cm.[3][4]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

-

Instrument Setup: Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer's autosampler or manually lower it into the magnet.

-

Data Acquisition:

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H spectrum using standard parameters (e.g., 32 scans, 1-second relaxation delay).

-

Acquire the proton-decoupled ¹³C spectrum (e.g., 1024 scans, 2-second relaxation delay).

-

-

Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain an IR spectrum of neat (undiluted) liquid diethyl heptanedioate.

Materials:

-

Diethyl heptanedioate (liquid sample)

-

FTIR spectrometer with a clean, dry attenuated total reflectance (ATR) crystal or salt plates (NaCl or KBr).

-

Acetone (B3395972) or isopropanol (B130326) for cleaning.

-

Lint-free tissues.

Procedure (ATR Method):

-

Background Spectrum: Ensure the ATR crystal is clean by wiping it with a lint-free tissue lightly dampened with acetone and allowing it to dry completely. Acquire a background spectrum of the empty crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.[5]

-

Sample Application: Place a single drop of diethyl heptanedioate directly onto the center of the ATR crystal. Ensure the crystal surface is fully covered.[6]

-

Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.

-

Cleaning: After analysis, clean the ATR crystal thoroughly by wiping away the sample with a lint-free tissue and then cleaning with a tissue dampened with acetone.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate diethyl heptanedioate from any volatile impurities and obtain its electron ionization (EI) mass spectrum.

Materials:

-

Diethyl heptanedioate sample

-

Volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate)

-

1.5 mL autosampler vial with cap

-

GC-MS system equipped with a suitable capillary column (e.g., DB-5ms or equivalent).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample by dissolving ~1-2 µL of diethyl heptanedioate in 1 mL of dichloromethane in a clean vial. The final concentration should be approximately 10-100 µg/mL.[7][8]

-

Transfer: Transfer the prepared solution to a 1.5 mL autosampler vial and cap it securely.

-

Instrument Setup:

-

Injector: Set the injector temperature to 250 °C. Use a split injection mode (e.g., 50:1 split ratio) to avoid overloading the column.

-

GC Oven Program: Set an appropriate temperature program. For example: initial temperature of 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.[9]

-

MS Interface: Set the transfer line temperature to 280 °C.

-

MS Source: Set the ion source temperature to 230 °C. Set the ionization energy to 70 eV for standard electron ionization.

-

-

Data Acquisition: Place the vial in the autosampler tray. Start the data acquisition sequence. The GC will separate the components of the sample, and the mass spectrometer will record the mass spectra of the eluting compounds.

-

Data Analysis: Analyze the resulting chromatogram. Identify the peak corresponding to diethyl heptanedioate and examine its mass spectrum. Identify the base peak and key fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like diethyl heptanedioate.

Caption: Workflow for spectroscopic analysis of a liquid organic compound.

References

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. publish.uwo.ca [publish.uwo.ca]

- 3. sites.bu.edu [sites.bu.edu]

- 4. scribd.com [scribd.com]

- 5. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. uoguelph.ca [uoguelph.ca]

- 8. Sample preparation GC-MS [scioninstruments.com]

- 9. tsapps.nist.gov [tsapps.nist.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Diethyl Pimelate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of diethyl pimelate (B1236862). The information presented herein is intended to support researchers and professionals in the fields of chemistry and drug development in the structural elucidation and characterization of this and related molecules.

Data Presentation

The quantitative ¹H and ¹³C NMR spectral data for diethyl pimelate, recorded in deuterated chloroform (B151607) (CDCl₃), are summarized in the tables below for straightforward reference and comparison.

¹H NMR Spectral Data

| Signal Assignment | Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz |

| a | 4.12 | Quartet (q) | 4H | 7.1 |

| b | 2.30 | Triplet (t) | 4H | 7.5 |

| c | 1.65 | Quintet (quin) | 4H | 7.6 |

| d | 1.37 | Quintet (quin) | 2H | 7.5 |

| e | 1.25 | Triplet (t) | 6H | 7.1 |

¹³C NMR Spectral Data

| Signal Assignment | Chemical Shift (δ) ppm |

| 1 | 173.8 |

| 2 | 60.2 |

| 3 | 34.3 |

| 4 | 29.0 |

| 5 | 24.9 |

| 6 | 14.2 |

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound with assignments for each unique proton and carbon environment corresponding to the data presented in the tables above.

Experimental Protocols

The following sections detail the methodologies for the acquisition of ¹H and ¹³C NMR spectra of this compound.

Sample Preparation

-

Sample Weighing : Approximately 10-20 mg of this compound was accurately weighed into a clean, dry vial.

-

Solvent Addition : To the vial, approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard was added.

-

Dissolution : The mixture was gently agitated using a vortex mixer to ensure complete dissolution of the sample.

-

Transfer : The resulting solution was carefully transferred into a 5 mm NMR tube using a Pasteur pipette. To remove any particulate matter, the solution can be filtered through a small plug of glass wool placed in the pipette.

-

Capping : The NMR tube was securely capped to prevent solvent evaporation.

NMR Data Acquisition

The NMR spectra were acquired on a 400 MHz spectrometer. The general workflow for data acquisition is as follows:

¹H NMR Spectroscopy Parameters:

-

Spectrometer Frequency: 400 MHz

-

Solvent: CDCl₃

-

Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm

-

Pulse Sequence: Standard single-pulse sequence

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Spectral Width: 12 ppm

-

Temperature: 298 K

¹³C NMR Spectroscopy Parameters:

-

Spectrometer Frequency: 100 MHz

-

Solvent: CDCl₃

-

Internal Standard: CDCl₃ at 77.16 ppm

-

Pulse Sequence: Proton-decoupled single-pulse sequence

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Spectral Width: 220 ppm

-

Temperature: 298 K

Data Interpretation

The ¹H NMR spectrum of this compound exhibits five distinct signals, consistent with its symmetrical structure. The quartet at 4.12 ppm and the triplet at 1.25 ppm are characteristic of an ethyl ester group. The signals at 2.30 ppm, 1.65 ppm, and 1.37 ppm correspond to the methylene (B1212753) protons of the pimelate backbone.

The ¹³C NMR spectrum shows six signals, which also aligns with the molecular symmetry. The signal at 173.8 ppm is attributed to the carbonyl carbon of the ester. The peak at 60.2 ppm corresponds to the methylene carbon of the ethoxy group, while the signal at 14.2 ppm is from the methyl carbon. The remaining signals at 34.3 ppm, 29.0 ppm, and 24.9 ppm are assigned to the methylene carbons of the seven-carbon chain.

In-Depth Technical Guide to the FT-IR Spectrum Analysis of Diethyl Pimelate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum analysis of diethyl pimelate (B1236862). It details the characteristic absorption bands, outlines a standard experimental protocol for obtaining the spectrum, and presents a logical workflow for the analysis. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization and quality control of this compound.

Core Concepts of FT-IR Spectroscopy

FT-IR spectroscopy is a powerful analytical technique used to identify and characterize organic molecules. The method is based on the principle that chemical bonds within a molecule vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their vibrational modes. An FT-IR spectrometer measures this absorption and plots it as a spectrum of transmittance or absorbance versus wavenumber (cm⁻¹). The resulting spectrum serves as a unique "molecular fingerprint," providing valuable information about the functional groups present in the sample.

FT-IR Spectrum of Diethyl Pimelate: Data and Interpretation

This compound (also known as diethyl heptanedioate) is a diester with the chemical formula C₁₁H₂₀O₄. Its molecular structure consists of a seven-carbon chain with two ethyl ester groups at either end. The FT-IR spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the vibrations of its constituent functional groups.

The key to interpreting the FT-IR spectrum of this compound lies in identifying the characteristic absorption bands for the ester functional group and the aliphatic hydrocarbon chain. The most prominent features are the C=O stretching vibration of the ester, the C-O stretching vibrations, and the various C-H stretching and bending vibrations of the ethyl and methylene (B1212753) groups.

Summary of Characteristic FT-IR Absorption Bands for this compound

The following table summarizes the expected characteristic absorption bands for this compound based on established infrared spectroscopy correlation tables. The exact position of these peaks can be influenced by the sample's physical state and the specific experimental conditions.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| 2980 - 2850 | Strong | C-H Stretching | -CH₃ and -CH₂- (alkane) |

| 1750 - 1735 | Strong | C=O Stretching | Ester |

| 1470 - 1440 | Medium | C-H Bending (Scissoring) | -CH₂- |

| 1390 - 1370 | Medium | C-H Bending (Rocking) | -CH₃ |

| 1250 - 1000 | Strong | C-O Stretching | Ester |

Experimental Protocol for FT-IR Analysis of this compound

This section details a standard methodology for obtaining the FT-IR spectrum of this compound, which is a liquid at room temperature. The transmission method using a liquid cell is a common and effective approach.

I. Instrumentation and Materials

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Liquid Transmission Cell (e.g., with NaCl or KBr windows)

-

This compound Sample (analytical grade)

-

Volatile Solvent for Cleaning (e.g., acetone (B3395972) or isopropanol, spectroscopic grade)

-

Pipette or Syringe

-

Lens Tissue

II. Sample Preparation

-

Cell Preparation: Ensure the liquid transmission cell windows are clean and dry. If necessary, gently clean the windows with a soft lens tissue lightly dampened with a volatile solvent and allow them to dry completely.

-

Sample Loading: Using a clean pipette or syringe, introduce a small amount of the neat (undiluted) this compound sample into the port of the demountable cell.

-

Cell Assembly: Carefully place the second window on top of the first, ensuring the liquid sample spreads to form a thin, uniform film between the two windows. Secure the cell in the holder according to the manufacturer's instructions, avoiding overtightening which could damage the windows.

III. Data Acquisition

-

Background Spectrum: With the empty FT-IR sample compartment, collect a background spectrum. This will account for the absorbance of atmospheric water and carbon dioxide, as well as any instrumental artifacts.

-

Sample Spectrum: Place the prepared liquid cell containing the this compound sample into the sample holder within the FT-IR spectrometer.

-

Spectral Collection: Acquire the FT-IR spectrum of the sample. A typical scanning range for organic compounds is 4000 cm⁻¹ to 400 cm⁻¹. To improve the signal-to-noise ratio, multiple scans (e.g., 16 or 32) are typically co-added and averaged.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

IV. Post-Analysis

-

Cell Cleaning: Disassemble the liquid cell and thoroughly clean the windows with a suitable solvent to remove all traces of the this compound.

-

Storage: Store the clean and dry cell components in a desiccator to protect the hygroscopic salt plates from moisture.

Workflow for FT-IR Analysis of this compound

The following diagram illustrates the logical workflow for the FT-IR analysis of a liquid sample such as this compound.

Caption: Workflow for FT-IR analysis of this compound.

Signaling Pathways and Logical Relationships

In the context of FT-IR spectral analysis, there are no signaling pathways in the biological sense. However, the logical relationship between the molecular structure of this compound and its FT-IR spectrum can be visualized. The presence of specific chemical bonds dictates the vibrational modes, which in turn produce the characteristic absorption bands observed in the spectrum.

Caption: Relationship between structure and FT-IR spectrum.

This guide provides a foundational understanding of the FT-IR analysis of this compound. For more in-depth analysis, such as quantitative measurements or the study of intermolecular interactions, more advanced experimental designs and data analysis techniques may be required.

Mass Spectrometry of Diethyl Pimelate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometry of diethyl pimelate (B1236862), a diethyl ester of the seven-carbon dicarboxylic acid, pimelic acid. This document details its electron ionization (EI) mass spectrum, fragmentation patterns, and a representative experimental protocol for its analysis. Diethyl pimelate, with the chemical formula C11H20O4 and a molecular weight of 216.27 g/mol , is identified by the CAS Registry Number 2050-20-6.[1][2][3][4][5][6][7]

Electron Ionization Mass Spectrum Data

The mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the molecule. The quantitative data from the electron ionization mass spectrum is summarized in the table below.

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 29 | 48.0 | [C2H5]+ |

| 41 | 23.2 | [C3H5]+ |

| 43 | 16.2 | [C3H7]+ |

| 45 | 13.3 | [C2H5O]+ |

| 55 | 45.9 | [C4H7]+ |

| 60 | 24.2 | [C2H4O2]+ |

| 68 | 13.7 | [C5H8]+ |

| 69 | 49.6 | [C5H9]+ |

| 73 | 26.7 | [COOC2H5]+ |

| 84 | - | [M-C2H5OH-C2H4-CO]+ |

| 97 | - | [M-C2H5O-C2H4-CO]+ |

| 101 | - | [M-C2H5O-C2H4-C2H4]+ |

| 115 | - | [M-C2H5O-C2H4-CO]+ |

| 125 | - | [M-C2H5O-C2H4]+ |

| 129 | - | [M-C2H5O-CO]+ |

| 143 | - | [M-C2H5O-C2H4]+ |

| 171 | - | [M-OC2H5]+ |

| 188 | - | [M-C2H4]+ |

| 216 | - | [M]+ (Molecular Ion) |

Note: The relative intensities are based on data from ChemicalBook, and some less abundant fragments from the NIST database are also included for a more complete fragmentation analysis. Dashes indicate that the relative intensity was not explicitly provided in the compiled sources but the fragment is significant in the fragmentation pathway.[2]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a representative protocol for the analysis of this compound using GC-MS, based on general procedures for analyzing similar ester compounds.

1. Sample Preparation:

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane (B109758) or ethyl acetate.

-

Working Solutions: Perform serial dilutions of the stock solution to create a series of working standards with concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Matrix: For analysis of this compound in a complex matrix, an appropriate extraction method (e.g., liquid-liquid extraction or solid-phase extraction) may be necessary.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: A system such as a Shimadzu QP2010 Plus GC-MS or equivalent.[8][9]

-

Column: A non-polar capillary column, such as a 30 m x 0.25 mm x 0.25 µm Rxi-5ms or equivalent.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 2 minutes.

-

Ramp: Increase to 280°C at a rate of 10°C/min.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Injection:

-

Mode: Splitless.

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL.

-

3. Mass Spectrometer Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Source Temperature: 230°C.[2]

-

Quadrupole Temperature: 150°C.

-

Scan Range: m/z 40-400.

-

Solvent Delay: 3 minutes.

4. Data Analysis:

-

Identify the peak corresponding to this compound based on its retention time.

-

Confirm the identity of the compound by comparing the acquired mass spectrum with a reference spectrum from a spectral library (e.g., NIST).

-

Quantify the amount of this compound by integrating the peak area and comparing it to the calibration curve generated from the working standards.

Visualization of Fragmentation Pathway

The fragmentation of this compound under electron ionization follows predictable pathways for esters, primarily involving the loss of alkoxy groups and rearrangements.

Caption: Electron ionization fragmentation pathway of this compound.

This guide provides foundational information for the mass spectrometric analysis of this compound, which is essential for its identification and quantification in various scientific and industrial applications. The provided data and protocols can serve as a starting point for method development and validation in research and quality control settings.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound(2050-20-6) MS spectrum [chemicalbook.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound | C11H20O4 | CID 16300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [webbook.nist.gov]

- 6. calpaclab.com [calpaclab.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. gcms.cz [gcms.cz]

- 9. GC-MS Analysis of Phthalates: Comparison of GC Stationary Phase Performance [restek.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

The Antimicrobial Potential of Diethyl Pimelate: A Review of Current Scientific Evidence

For Immediate Release

[City, State] – December 19, 2025 – An extensive review of publicly available scientific literature reveals a notable absence of research into the potential antimicrobial properties of Diethyl pimelate (B1236862). Despite inquiries from researchers, scientists, and drug development professionals, there is currently no substantive data to support or refute the efficacy of this compound as an antimicrobial agent.

Diethyl pimelate, the diethyl ester of pimelic acid, belongs to the broader class of dicarboxylic acid esters. While some research has explored the antimicrobial activities of other esters in this family, specific data on this compound remains elusive. A study investigating the bactericidal-inhibitory effects of various (C3-C10) dicarboxylic acid esters against sulfate-reducing bacteria (SRB) was identified. Pimelic acid is a C7 dicarboxylic acid, placing its diethyl ester within the scope of this research. However, the published findings highlighted the significant bactericidal effects of esters of succinic, adipic, and sebacic acids, as well as diesters of malonic acid, without presenting specific results for this compound.

Further comprehensive searches for quantitative data, such as Minimum Inhibitory Concentration (MIC) values or zone of inhibition studies, for this compound against common bacterial and fungal pathogens have not yielded any specific findings. Consequently, the creation of a detailed technical guide or whitepaper, including data presentations and experimental protocols as requested by the research community, cannot be fulfilled at this time due to the lack of foundational scientific evidence.

The scientific community is encouraged to undertake foundational research to explore the potential antimicrobial properties of this compound. Such studies would be crucial in determining if this compound warrants further investigation as a potential therapeutic agent.

Future Research Directions: An Experimental Workflow

For researchers interested in investigating the antimicrobial potential of this compound, a standard experimental workflow is proposed. This workflow is designed to systematically evaluate its activity against a panel of clinically relevant microorganisms.

Figure 1: Proposed experimental workflow for evaluating the antimicrobial properties of this compound.

This proposed workflow provides a roadmap for the systematic evaluation of this compound, from initial screening to more in-depth mechanistic studies. The data generated from such a research program would be invaluable in filling the current knowledge gap and determining the future trajectory of this compound in antimicrobial drug discovery.

Diethyl Pimelate: A Cornerstone in Organic Intermediate Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Diethyl pimelate (B1236862), the diethyl ester of heptanedioic acid, is a versatile C7 difunctional building block that serves as a crucial intermediate in the synthesis of a wide array of organic molecules. Its linear seven-carbon chain, flanked by two reactive ester groups, provides a flexible scaffold for the construction of cyclic compounds, functionalized long-chain derivatives, and complex molecular architectures. This technical guide offers a comprehensive overview of the pivotal role of diethyl pimelate in organic synthesis, with a particular focus on its application in forming key intermediates for pharmaceuticals and other specialty chemicals. This document provides detailed experimental protocols, quantitative data analysis, and visual representations of reaction pathways to support researchers in leveraging the synthetic potential of this important intermediate.

Core Applications in Organic Synthesis

This compound is a key substrate for several fundamental carbon-carbon bond-forming reactions, primarily enabling the synthesis of six- and seven-membered ring systems, which are prevalent in many biologically active molecules. The strategic positioning of its two ester functionalities makes it an ideal candidate for intramolecular cyclization reactions.

Dieckmann Condensation: A Gateway to Cyclic β-Keto Esters

The intramolecular Claisen condensation of a diester, known as the Dieckmann condensation, is one of the most powerful methods for the synthesis of cyclic β-keto esters.[1] When this compound is subjected to a strong base, it undergoes cyclization to yield 2-ethoxycarbonylcyclohexanone, a valuable intermediate for the synthesis of various cyclic compounds.[2][3]

Reaction Pathway: Dieckmann Condensation of this compound

Caption: Mechanism of the Dieckmann Condensation of this compound.

Quantitative Data: The yield of the Dieckmann condensation of this compound is highly dependent on the reaction conditions, particularly the choice of base and the presence or absence of a solvent.

| Base | Solvent | Yield (%) | Reference |

| Potassium t-butoxide | Toluene | 63 | [2] |

| Sodium ethoxide | Toluene | 60 | [2] |

| Potassium t-butoxide | None | 69 | [2] |

| Sodium t-butoxide | None | 68 | [2] |

| Potassium ethoxide | None | 56 | [2] |

| Sodium ethoxide | None | 60 | [2] |

Experimental Protocol: Solvent-Free Dieckmann Condensation [2]

-

Materials: this compound, powdered potassium t-butoxide.

-

Procedure:

-

In a flask, thoroughly mix this compound (1.0 eq) and powdered potassium t-butoxide (1.2 eq) at room temperature.

-

Allow the reaction mixture to stand in a desiccator for 60 minutes.

-

Neutralize the reaction mixture with p-toluenesulfonic acid monohydrate.

-

The product, 2-ethoxycarbonylcyclohexanone, is isolated by direct distillation under reduced pressure.

-

Acyloin Condensation: Synthesis of Cyclic α-Hydroxy Ketones

The acyloin condensation is a reductive coupling of two carboxylic esters using metallic sodium to form an α-hydroxy ketone, also known as an acyloin.[4][5] The intramolecular version of this reaction is a powerful tool for the formation of medium and large ring systems.[6] this compound can undergo intramolecular acyloin condensation to produce suberoin (2-hydroxycycloheptanone), a precursor to suberone (cycloheptanone).

Reaction Pathway: Acyloin Condensation of this compound

Caption: Mechanism of the Intramolecular Acyloin Condensation.

Experimental Protocol: Acyloin Condensation of this compound (General Procedure) [5][6]

-

Materials: this compound, metallic sodium, inert solvent (e.g., xylene or toluene), chlorotrimethylsilane (B32843) (Rühlmann modification for improved yields).

-

Procedure:

-

Under an inert atmosphere (e.g., argon or nitrogen), a dispersion of metallic sodium is prepared in a high-boiling inert solvent.

-

A solution of this compound and chlorotrimethylsilane in the same solvent is added dropwise to the refluxing sodium dispersion with vigorous stirring.

-

After the addition is complete, the reaction mixture is refluxed until the sodium is consumed.

-

The mixture is cooled, and the excess sodium is quenched.

-

The silylated enediol is hydrolyzed with aqueous acid to yield suberoin.

-

The product is extracted with an organic solvent and purified by distillation or chromatography.

-

Michael Addition and Claisen Condensation: Expanding Synthetic Utility

While intramolecular reactions are a hallmark of this compound chemistry, its ester functionalities can also participate in intermolecular reactions.

-

Michael Addition: The α-carbons of this compound can be deprotonated to form a nucleophilic enolate, which can then act as a Michael donor in a conjugate addition to an α,β-unsaturated carbonyl compound.[7][8][9][10] This reaction is valuable for carbon-carbon bond formation and the synthesis of 1,5-dicarbonyl compounds. For instance, the Michael addition of this compound to a nitroalkene can introduce a nitroalkyl group, which can be further transformed into other functional groups.[11]

-

Claisen Condensation: this compound can act as the nucleophilic component in a crossed Claisen condensation with an ester that cannot form an enolate, such as ethyl formate (B1220265) or diethyl carbonate.[12][13][14] This reaction leads to the formation of a β-keto ester at one of the ester terminals of the pimelate chain.

Experimental Workflow: Michael Addition of a Nitroalkane to this compound

Caption: General workflow for a Michael addition reaction.

Applications in Pharmaceutical and Biologically Active Molecule Synthesis

The derivatives of pimelic acid, and by extension this compound, are involved in key biosynthetic pathways and have been utilized in the total synthesis of important molecules.

Biotin (B1667282) (Vitamin B7) Synthesis

Pimelic acid is a known precursor in the biosynthesis of biotin.[15][16][17] The biosynthetic pathway involves the elongation of a malonyl-CoA derivative to form a pimeloyl moiety, which then undergoes a series of enzymatic transformations to construct the bicyclic ring system of biotin.[18][19] While the direct chemical synthesis of biotin from this compound is a multi-step process, the pimelate backbone is a fundamental structural component.

Logical Relationship: this compound to Biotin

Caption: Conceptual pathway from this compound to Biotin.

Muscone (B1676871) Synthesis

Muscone, a macrocyclic ketone and a key component of musk fragrance, has been a target for total synthesis for many years.[20][21] Several synthetic routes to muscone and its precursors have been developed, with some strategies potentially involving intermediates derivable from this compound. For instance, large-ring synthesis methods like the Ruzicka cyclization, which starts from dicarboxylic acids, could conceptually utilize pimelic acid derived from this compound as a starting point for building the macrocyclic skeleton.[22][23]

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its ability to undergo efficient intramolecular cyclizations, such as the Dieckmann and acyloin condensations, provides a direct route to functionalized six- and seven-membered rings. Furthermore, its participation in intermolecular reactions like the Michael and Claisen condensations expands its synthetic utility. The fundamental pimelate scaffold is a key component in the structure of important biological molecules like biotin and has relevance in the synthetic strategies for complex targets such as muscone. For researchers and professionals in drug development and fine chemical synthesis, a thorough understanding of the reactivity and applications of this compound is essential for the innovative design and efficient execution of synthetic routes to valuable target molecules.

References

- 1. jk-sci.com [jk-sci.com]

- 2. Solvent-free Dieckmann condensation reactions of diethyl adipate and pimelate - Lookchem [lookchem.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. grokipedia.com [grokipedia.com]

- 5. bspublications.net [bspublications.net]

- 6. Acyloin condensation - Wikipedia [en.wikipedia.org]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. etd.lib.metu.edu.tr [etd.lib.metu.edu.tr]

- 11. sctunisie.org [sctunisie.org]

- 12. 23.8 Mixed Claisen Condensations - Organic Chemistry | OpenStax [openstax.org]

- 13. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]

- 14. youtube.com [youtube.com]

- 15. Biotin, a universal and essential cofactor: synthesis, ligation and regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biotin Synthesis Begins by Hijacking the Fatty Acid Synthetic Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of the α,ω-dicarboxylic acid precursor of biotin by the canonical fatty acid biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of (R)- and (S)- muscone. | Sigma-Aldrich [b2b.sigmaaldrich.com]

- 22. journal.iisc.ac.in [journal.iisc.ac.in]

- 23. researchgate.net [researchgate.net]

The Discovery and Enduring Utility of Pimelic Acid Esters: A Technical Guide

Abstract

Pimelic acid, a seven-carbon α,ω-dicarboxylic acid, and its corresponding esters are foundational molecules in both biological systems and industrial chemical synthesis. Since the first synthesis of pimelic acid in the mid-19th century, these compounds have become integral to the production of polymers, fragrances, and serve as versatile intermediates in the development of pharmaceuticals. This technical guide provides a comprehensive overview of the discovery, history, and synthesis of pimelic acid esters. It details key experimental protocols, summarizes quantitative data, and elucidates the critical role of pimelate (B1236862) derivatives in the biosynthesis of biotin (B1667282). This document is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the chemistry and applications of these important diesters.

Introduction

Pimelic acid (heptanedioic acid) is a dicarboxylic acid that, while less commercially prominent than its shorter-chain analogue adipic acid, holds significant importance in specialized chemical applications.[1] Its esters, most notably dimethyl pimelate and diethyl pimelate, are stable, colorless to pale yellow liquids with a mild, fruity odor.[2] These esters serve as crucial building blocks in organic synthesis, offering a seven-carbon chain that can be incorporated into a wide variety of molecular architectures. Their utility is particularly pronounced in the synthesis of polymers, such as polyamides and polyesters, and as intermediates in the preparation of pharmaceuticals and fragrances.[3] Furthermore, derivatives of pimelic acid are vital precursors in the biosynthesis of the essential vitamin biotin.[1] This guide will delve into the historical context of the discovery of pimelic acid and the subsequent development of its esters, provide detailed synthetic methodologies, and explore its biological significance.

Historical Perspective

The journey of pimelic acid and its esters began in the mid-19th century with investigations into long-chain dicarboxylic acids.[4] While the exact moment of discovery is somewhat obscure, the synthesis of pimelic acid has been documented through various methods since that time.[4] Early preparations often involved the oxidative degradation of cyclic ketones like cycloheptanone (B156872).[4]

The synthesis of esters from carboxylic acids became a well-established practice with the advent of the Fischer-Speier esterification in 1895, a method that involves the acid-catalyzed reaction of a carboxylic acid with an alcohol.[5] This reaction provided a straightforward route to pimelic acid esters once the parent acid became more readily available.

Historically, dicarboxylic acid esters have found applications as plasticizers, a field that saw significant growth with the development of polymers like polyvinyl chloride (PVC).[6] While phthalates and adipates became the dominant plasticizers, other dicarboxylic acid esters were also investigated for their ability to impart flexibility to polymers. Pimelic acid esters, with their longer hydrocarbon chain compared to adipates, were explored for creating polymers with lower melting points and increased flexibility.

In the realm of pharmaceuticals, the development of synthetic drugs in the late 19th and early 20th centuries created a demand for versatile chemical intermediates.[7] Dicarboxylic acids and their esters, with their two reactive functional groups, proved to be valuable starting materials for building more complex molecules.[8]

Synthesis of Pimelic Acid and its Esters

A variety of methods have been developed for the synthesis of pimelic acid, which can then be esterified to produce the desired pimelate esters.

Synthesis of Pimelic Acid

Historically and in modern industrial processes, pimelic acid has been synthesized from several key starting materials:

-

From Cyclohexanone (B45756): One common route involves the reaction of cyclohexanone with dimethyl oxalate, which provides the additional carbon atom required to form the seven-carbon chain.[1][9]

-

From Salicylic (B10762653) Acid: Pimelic acid can also be synthesized from salicylic acid through a reduction process.[1][9]

-

From Cyclohexene-4-carboxylic Acid: This starting material can also be converted to pimelic acid.[9]

-

Oxidation of Cycloheptanone: The oxidation of cycloheptanone with agents like dinitrogen tetroxide is a commercial route for pimelic acid production.[1]

-

Carbonylation of ε-Caprolactone: This method also serves as an industrial pathway to pimelic acid.[1]

Esterification of Pimelic Acid

The most common method for preparing pimelic acid esters is the Fischer-Speier esterification. This reaction involves heating the dicarboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the diester, water is typically removed as it is formed.[5]

Quantitative Data

The following tables summarize key quantitative data for pimelic acid and its common esters.

| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/cm³) |

| Pimelic Acid | 111-16-0 | C₇H₁₂O₄ | 160.17 | 103-105 | Decomposes | 1.28 |

| Dimethyl Pimelate | 1732-08-7 | C₉H₁₆O₄ | 188.22 | - | 121-122 @ 11 mmHg | 1.041 |

| This compound | 2050-20-6 | C₁₁H₂₀O₄ | 216.27 | -24 | 192-194 @ 100 mmHg | 0.994 |

Data compiled from references[3][9][10]

Experimental Protocols

The following is a representative experimental protocol for the synthesis of this compound via Fischer esterification.

Objective: To synthesize this compound from pimelic acid and ethanol (B145695) using sulfuric acid as a catalyst.

Materials:

-

Pimelic acid

-

Absolute ethanol

-

Concentrated sulfuric acid

-

Diethyl ether

-

2 N Sodium hydroxide (B78521) solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

A mixture of pimelic acid (1 mole), absolute ethanol (10 moles), and concentrated sulfuric acid (0.2 moles) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-